molecular formula C11H13NO3 B14809463 4-(Aminomethyl)-2-cyclopropoxybenzoic acid

4-(Aminomethyl)-2-cyclopropoxybenzoic acid

Cat. No.: B14809463
M. Wt: 207.23 g/mol
InChI Key: USJHHVJRDWEHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-2-cyclopropoxybenzoic acid is an organic compound with a unique structure that includes an aminomethyl group attached to a benzoic acid core, along with a cyclopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-cyclopropoxybenzoic acid typically involves multiple stepsFor example, the amidation reaction can be carried out by adding methyl-4-chloroformylbenzoate to aqueous ammonia . Another method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives .

Scientific Research Applications

4-(Aminomethyl)-2-cyclopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2-cyclopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, as an antifibrinolytic agent, it may inhibit enzymes involved in the breakdown of fibrin clots, thereby promoting clot stability . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-2-cyclopropoxybenzoic acid stands out due to the presence of the cyclopropoxy group, which can impart unique chemical and physical properties. This structural feature may enhance its binding affinity to certain molecular targets or alter its reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(aminomethyl)-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C11H13NO3/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-5,8H,2-3,6,12H2,(H,13,14)

InChI Key

USJHHVJRDWEHQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)CN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.